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In the workflow of molecular biology, the purification of PCR products is a critical step to ensure

the success of downstream applications such as Sanger sequencing, genotyping, and cloning.

The removal of unincorporated primers and deoxynucleoside triphosphates (dNTPs) is

essential to prevent interference in subsequent enzymatic reactions. Among the various

cleanup methods, enzymatic approaches offer a simple and efficient solution with high sample

recovery. This guide provides an objective comparison between two key enzymes used for

dNTP removal in PCR cleanup: Apyrase and Alkaline Phosphatase.

Introduction to Enzymatic PCR Cleanup
Enzymatic PCR cleanup typically involves a combination of two enzymes: an exonuclease to

degrade residual single-stranded primers and a phosphatase to inactivate remaining dNTPs.[1]

This method is favored for its simplicity, as it involves adding the enzymes directly to the PCR

product, followed by a short incubation and subsequent heat inactivation of the enzymes.[1][2]

This process eliminates the need for cumbersome column purification or precipitation steps,

minimizing the risk of sample loss.[2]

Mechanism of Action
Alkaline Phosphatase (Shrimp Alkaline Phosphatase - rSAP)

Alkaline phosphatase, most commonly Shrimp Alkaline Phosphatase (rSAP) in this context,

catalyzes the removal of the 5'-phosphate group from dNTPs.[1] This dephosphorylation

renders the dNTPs incapable of being incorporated by a DNA polymerase in a subsequent
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sequencing or genotyping reaction. For complete PCR cleanup, rSAP is used in conjunction

with Exonuclease I (ExoI), which degrades any leftover single-stranded primers. The

combination of Exonuclease I and Shrimp Alkaline Phosphatase is a widely adopted method for

PCR product cleanup.

Apyrase

Apyrase is an ATP-diphosphohydrolase that catalyzes the sequential hydrolysis of the gamma

and beta phosphate groups from nucleoside triphosphates (NTPs) and diphosphates (NDPs),

ultimately yielding a nucleoside monophosphate (NMP) and two inorganic phosphate

molecules. This activity extends to dNTPs, making Apyrase a potential tool for their removal

from PCR reactions. Its primary application in this area has been in pyrosequencing, where it is

used to degrade unincorporated dNTPs between nucleotide additions. Unlike the combined

action of ExoI and alkaline phosphatase, apyrase on its own does not degrade primers.
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Feature Apyrase
Alkaline Phosphatase
(with Exonuclease I)

Primary Function

Hydrolyzes tri- and

diphosphates of (d)NTPs to

monophosphates.

Dephosphorylates 5' end of

dNTPs (inactivates them).

Primer Removal

Does not degrade primers.

Requires a separate enzyme

(e.g., Exonuclease I) for primer

removal.

Used in conjunction with

Exonuclease I, which

degrades single-stranded

primers.

Established Protocols

Primarily established for

pyrosequencing cleanup.

Limited standardized protocols

for routine PCR cleanup for

Sanger sequencing.

Well-established and widely

used for routine PCR cleanup

(ExoSAP-IT method).

Heat Inactivation

Recombinant potato apyrase

can be heat-inactivated at

65°C for 20 minutes.

Shrimp Alkaline Phosphatase

is heat-labile and is typically

inactivated at 80°C for 15-20

minutes.

Cofactors Calcium-activated enzyme.
Requires Mg2+ and Zn2+ for

activity.

Commercial Availability

Available from several

suppliers, often marketed for

pyrosequencing applications.

Widely available as a

standalone enzyme or in

combination with Exonuclease

I in optimized cleanup mixes.

Experimental Protocols
Alkaline Phosphatase (rSAP) and Exonuclease I PCR Cleanup Protocol

This protocol is a standard method for the enzymatic cleanup of PCR products for downstream

applications like Sanger sequencing.

Materials:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3068868?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PCR product

Exonuclease I (e.g., NEB #M0293)

Shrimp Alkaline Phosphatase (rSAP) (e.g., NEB #M0371)

Thermocycler

Procedure:

To 5 µL of your PCR product, add 0.5 µL of Exonuclease I and 1 µL of rSAP.

Mix gently by pipetting.

Incubate the reaction at 37°C for 15 minutes.

Inactivate the enzymes by heating the reaction to 80°C for 15 minutes.

The cleaned PCR product is now ready for downstream applications.

Note: Commercially available kits, such as ExoSAP-IT™, provide a premixed solution of both

enzymes, simplifying the workflow.

Apyrase-Based PCR Cleanup (Hypothetical Protocol for dNTP Removal)

While not a standard protocol for routine PCR cleanup for Sanger sequencing, a hypothetical

protocol for dNTP removal using Apyrase can be extrapolated from its known properties. This

protocol would still require a separate step or enzyme for primer removal.

Materials:

PCR product

Apyrase (e.g., NEB #M0398)

Apyrase Reaction Buffer (if not compatible with PCR buffer)

Thermocycler
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Procedure:

To your PCR product, add Apyrase to a final concentration recommended by the

manufacturer. Note: Buffer compatibility must be considered, as Apyrase activity can be

significantly reduced in standard PCR buffers.

Incubate at 30°C for a duration sufficient to degrade the dNTPs (optimization would be

required).

Heat inactivate the Apyrase at 65°C for 20 minutes.

Proceed with a separate method for primer removal.

Important Consideration: The lack of standardized protocols for using Apyrase in routine PCR

cleanup for applications like Sanger sequencing is a significant limitation. The efficiency of

dNTP removal and the potential impact on the PCR product would need to be empirically

determined.

Visualizing the Workflows

Alkaline Phosphatase Workflow

Apyrase Workflow (Hypothetical)

PCR Product
(contains dNTPs & primers)

Add Exonuclease I &
Shrimp Alkaline Phosphatase Incubate at 37°C Heat Inactivate at 80°C Clean PCR Product

PCR Product
(contains dNTPs & primers) Add Apyrase Incubate at 30°C Heat Inactivate at 65°C Product with Primers Primer Removal Step

(e.g., Exonuclease I) Clean PCR Product

Click to download full resolution via product page

Caption: Comparative workflows for PCR cleanup.

Enzymatic Mechanisms
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Alkaline Phosphatase Mechanism Apyrase Mechanism
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Caption: Enzymatic degradation of dNTPs.

Logical Comparison of Enzyme Selection
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Start: PCR Product Cleanup Needed

Downstream Application?
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Caption: Decision tree for enzyme selection.

Conclusion
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For routine PCR cleanup prior to applications like Sanger sequencing, the combination of

Alkaline Phosphatase (specifically rSAP) and Exonuclease I is the well-established, validated,

and widely adopted method. It offers a simple, one-tube protocol that efficiently removes both

dNTPs and primers.

Apyrase, while effective at degrading dNTPs, is primarily utilized in the context of

pyrosequencing. Its use for general PCR cleanup is not well-documented, and it would

necessitate a separate step for primer removal. Furthermore, potential issues with buffer

compatibility and the need for protocol optimization make it a less straightforward choice for

this application compared to the alkaline phosphatase-based methods.

Researchers and drug development professionals seeking a reliable and efficient method for

routine PCR cleanup would find the combined Exonuclease I and Shrimp Alkaline Phosphatase

approach to be the industry standard, supported by a wealth of documentation and

commercially available, optimized reagents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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